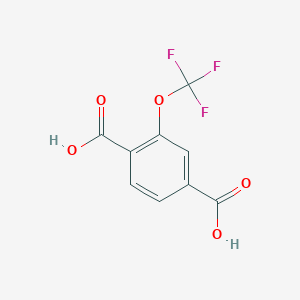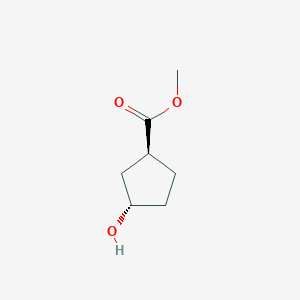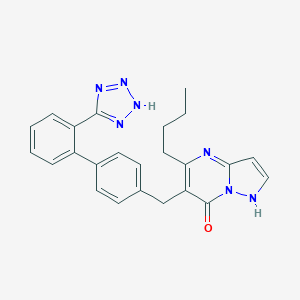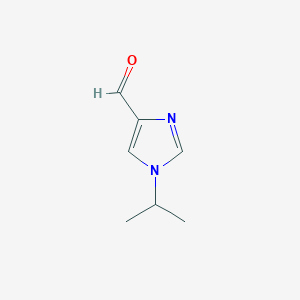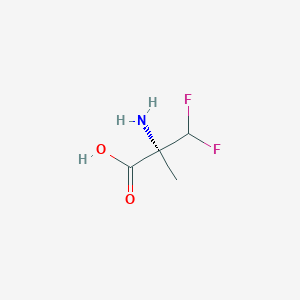
(2R)-2-amino-3,3-difluoro-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-amino-3,3-difluoro-2-methylpropanoic acid, also known as Difluoromethylornithine (DFMO), is a non-competitive inhibitor of ornithine decarboxylase (ODC). ODC is an enzyme that catalyzes the first step in the biosynthesis of polyamines, which are essential for cell growth and proliferation. DFMO is a promising drug candidate for the treatment of various diseases, including cancer, parasitic infections, and neurodegenerative disorders.
作用機序
DFMO works by inhibiting ODC, which is responsible for the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their overproduction is associated with cancer and other diseases. By inhibiting ODC, DFMO reduces the levels of polyamines, which leads to decreased cell growth and proliferation.
生化学的および生理学的効果
DFMO has been shown to have both biochemical and physiological effects. Biochemically, DFMO reduces the levels of polyamines, which leads to decreased cell growth and proliferation. Physiologically, DFMO has been shown to induce apoptosis, or programmed cell death, in cancer cells. DFMO has also been shown to have anti-inflammatory effects and to reduce oxidative stress.
実験室実験の利点と制限
DFMO has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action, which makes it a useful tool for studying the role of polyamines in cell growth and proliferation. DFMO is also relatively easy to synthesize and has a long shelf life. However, DFMO has some limitations for lab experiments. It is a non-specific inhibitor of ODC, which means that it may also inhibit other enzymes that are involved in polyamine metabolism. In addition, DFMO can be toxic at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on DFMO. One area of interest is the development of new formulations and delivery methods for DFMO, which could improve its efficacy and reduce its toxicity. Another area of interest is the identification of biomarkers that can predict the response to DFMO treatment, which could help to personalize cancer therapy. Finally, there is growing interest in the use of DFMO in combination with other drugs, such as immunotherapy agents, to enhance the anti-tumor immune response.
合成法
DFMO can be synthesized using several methods, including the reaction of 2,2-difluoro-1,3-dimethylimidazolidine with ethyl chloroformate, followed by hydrolysis and decarboxylation. Another method involves the reaction of 2,2-difluoro-N-methylacetamide with sodium hydroxide, followed by acidification and decarboxylation.
科学的研究の応用
DFMO has been extensively studied for its therapeutic potential in cancer treatment. It has been found to inhibit the growth of various cancer cell types, including colon, breast, and prostate cancers. DFMO has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. In addition, DFMO has been investigated as a potential treatment for parasitic infections, such as African sleeping sickness and Chagas disease, and neurodegenerative disorders, such as Huntington's disease.
特性
CAS番号 |
182998-49-8 |
|---|---|
製品名 |
(2R)-2-amino-3,3-difluoro-2-methylpropanoic acid |
分子式 |
C4H7F2NO2 |
分子量 |
139.1 g/mol |
IUPAC名 |
(2R)-2-amino-3,3-difluoro-2-methylpropanoic acid |
InChI |
InChI=1S/C4H7F2NO2/c1-4(7,2(5)6)3(8)9/h2H,7H2,1H3,(H,8,9)/t4-/m0/s1 |
InChIキー |
RKQHFEJWTUHAIH-BYPYZUCNSA-N |
異性体SMILES |
C[C@](C(F)F)(C(=O)O)N |
SMILES |
CC(C(F)F)(C(=O)O)N |
正規SMILES |
CC(C(F)F)(C(=O)O)N |
同義語 |
L-Alanine, 3,3-difluoro-2-methyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



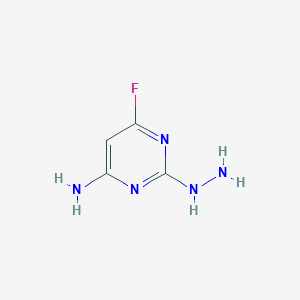
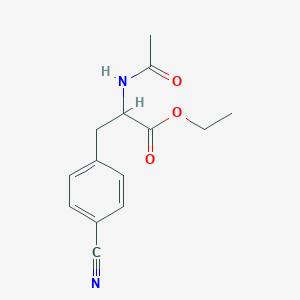
![N-[4-[[5-[1-(3-chlorophenyl)-4-methoxy-5-[(4-nitrophenyl)diazenyl]pyrazol-3-yl]-1,3,4-thiadiazol-2-yl]sulfamoyl]phenyl]acetamide](/img/structure/B65923.png)
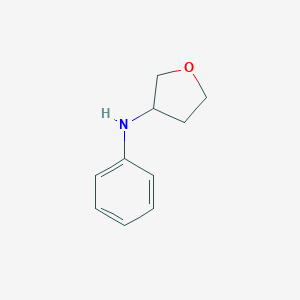
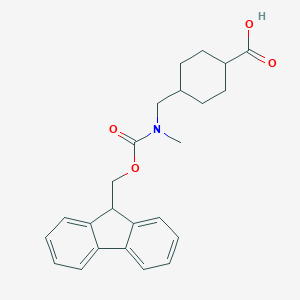
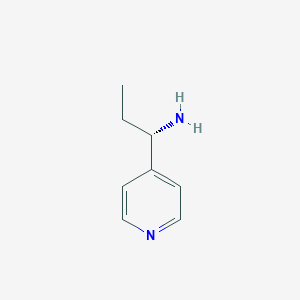
![2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B65934.png)
![Tert-butyl N-[(E)-4-methylpent-2-enyl]carbamate](/img/structure/B65937.png)
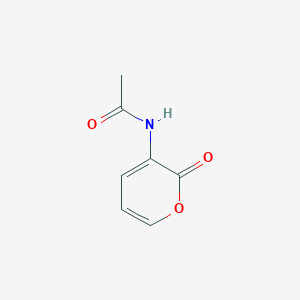
![1H-Imidazo[4,5-b]pyridine](/img/structure/B65942.png)
